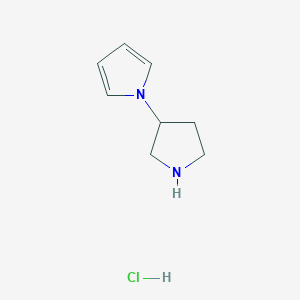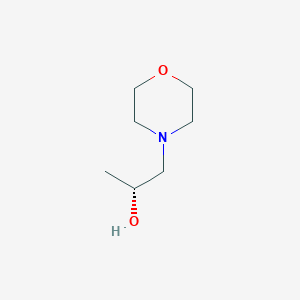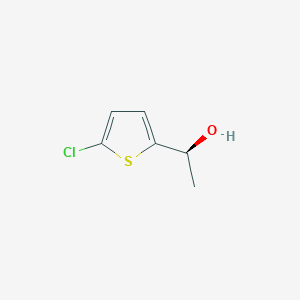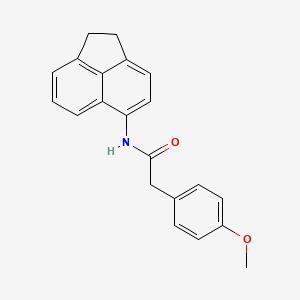![molecular formula C13H12N4O3 B2490967 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034566-49-7](/img/structure/B2490967.png)
N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The triazole class of compounds, including 1H-1,2,3-triazoles, is known for its utility in various fields due to the unique properties these molecules exhibit. The compound "N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide" likely shares common synthesis routes, molecular structures, and properties with its triazole counterparts.
Synthesis Analysis
Triazoles can be synthesized through a variety of methods, including the azide-alkyne cycloaddition reaction, which is a popular method for synthesizing 1H-1,2,3-triazole derivatives due to its efficiency and the wide range of accessible substrates. For example, compounds with similar structures have been synthesized using diaminomaleonitrile as a starting material in a multi-step synthesis process, demonstrating the versatility and adaptability of triazole synthesis methods (Qin et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular conformation, allowing for a comprehensive understanding of the compound's structure and bonding. The structure of similar compounds has been elucidated, showcasing the importance of these analytical techniques in confirming the molecular framework (Shen et al., 2013).
Chemical Reactions and Properties
Triazole compounds participate in a variety of chemical reactions, leveraging the reactivity of the triazole ring. They have been utilized in the synthesis of peptidomimetics and biologically active compounds, indicating their versatility and the range of possible transformations (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as thermal stability and density, can be measured using techniques like differential scanning calorimetry (DSC). These properties are crucial for understanding the behavior of these compounds under various conditions (Qin et al., 2016).
科学的研究の応用
Enaminones as Building Blocks for Synthesis
Enaminones have been utilized as key intermediates in the synthesis of various compounds, including substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This research highlights the potential of related compounds in medical and pharmaceutical applications, specifically in cancer and infection treatment (S. Riyadh, 2011).
Synthesis of N-Substituted Carboxamides
The synthesis and spectral characteristics of N-substituted carboxamides have been studied, suggesting their relevance in the development of new chemical entities. These compounds' structural confirmation through spectral studies underscores their potential in various scientific applications, including material science and chemical synthesis (Pavlo V. Zadorozhnii et al., 2019).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes presents a method for synthesizing heterocyclic derivatives. These findings demonstrate the chemical versatility of such compounds, highlighting their potential in creating complex molecular structures for various research applications (A. Bacchi et al., 2005).
Antimicrobial and Antitumor Activity of Triazole Derivatives
The discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents indicates the significant potential of triazole derivatives in developing new antimicrobial therapies. These compounds showed moderate to good activities against various pathogens, underscoring their importance in addressing antibiotic resistance challenges (N. Pokhodylo et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-17-7-11(15-16-17)13(18)14-6-10-2-3-12(20-10)9-4-5-19-8-9/h2-5,7-8H,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNKYYUDIJYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)




![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)


![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)